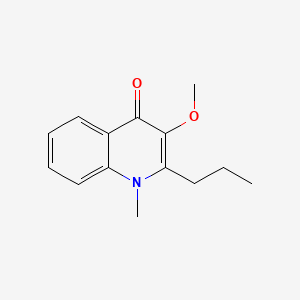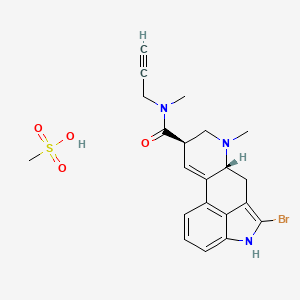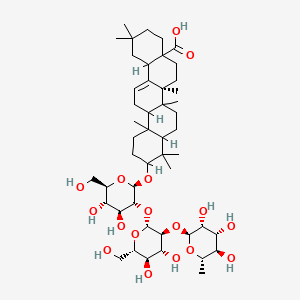
Letrazuril
Overview
Description
Mechanism of Action
Target of Action
Letrazuril is primarily used in the treatment of HIV Infections and Cryptosporidiosis .
Mode of Action
It has been suggested that this compound may interact with the intracellular parasite cryptosporidium, which is closely related to the organisms causing the diseases it is used to treat .
Biochemical Pathways
It is suggested that the drug may interfere with unique biochemical pathways of the cryptosporidium parasite . These could include pathways related to the unusual location of the parasite in the host cell, distinct structural and biochemical composition of drug targets, or its ability to either block import or rapidly efflux drug molecules .
Pharmacokinetics
A study on this compound therapy for cryptosporidiosis has been conducted, which might provide some insights into its pharmacokinetics .
Result of Action
In a pilot study, this compound showed promise in treating cryptosporidiosis. At a dosage of 150–200 mg daily, this compound was associated with an improvement in symptoms in 40% of patients treated and cessation of excretion of cryptosporidial oocysts in the stool in 70% . Biopsies from these patients remained positive .
Biochemical Analysis
Biochemical Properties
Letrazuril interacts with various enzymes, proteins, and other biomolecules in the body. The specific biochemical reactions involving this compound are not fully annotated .
Cellular Effects
This compound has shown potential in treating AIDS-related cryptosporidial diarrhea . It has been shown in an animal model to prevent infections by organisms closely related to the intracellular parasite Cryptosporidium . Treated patients develop temporary drug-related side-effects including abnormal liver function tests and skin rashes .
Molecular Mechanism
It is known that this compound has been used in trials studying the treatment of HIV Infections and Cryptosporidiosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific details about threshold effects, toxic or adverse effects at high doses are not fully documented .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not fully documented .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, are not fully documented .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not fully documented .
Chemical Reactions Analysis
Letrazuril undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine and fluorine atoms. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Chemistry: Used as a research tool to study chemical reactions and mechanisms.
Biology: Investigated for its effects on intracellular parasites, particularly Cryptosporidium.
Medicine: Explored as a potential treatment for HIV infections and Cryptosporidiosis. .
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
- Diclazuril
- Toltrazuril
- Clazuril
Properties
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN4O2/c18-13-5-11(24-17(26)23-15(25)8-22-24)6-14(19)16(13)12(7-21)9-1-3-10(20)4-2-9/h1-6,8,12H,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKYUBTUOHHNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869392 | |
| Record name | [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103337-74-2 | |
| Record name | Letrazuril [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103337742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Letrazuril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12663 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LETRAZURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8736VCB22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Letrazuril against Cryptosporidium?
A1: While the provided research highlights this compound's potential against Cryptosporidium, its exact mechanism of action against this parasite remains unclear [, , ]. Further research is needed to elucidate the specific pathways targeted by this compound in Cryptosporidium.
Q2: What are the potential side effects of this compound observed in clinical studies?
A2: One of the most common side effects observed in clinical trials of this compound is a transient skin rash, which typically resolves upon discontinuation of the drug [, ].
Q3: Apart from Cryptosporidium, what other applications does this compound have in veterinary medicine?
A3: this compound has demonstrated potential in treating equine protozoal myeloencephalitis (EPM) caused by Sarcocystis neurona []. Studies suggest that this compound, as a triazine-based anticoccidial agent, can be effective in both treating and preventing S. neurona infections in horses.
Q4: What are the limitations of the existing research on this compound in treating cryptosporidiosis?
A4: Current research on this compound for cryptosporidiosis, particularly in AIDS patients, is limited by several factors:
- Small Sample Sizes: Many studies involve a small number of patients, making it difficult to draw definitive conclusions about efficacy and generalizability to larger populations [, , ].
- Open-Label Design: Several studies lack blinding or a placebo control group, which can introduce bias and limit the strength of the findings [, , ].
- Short Follow-up Periods: Some studies have limited follow-up durations, making it difficult to assess the long-term efficacy of this compound and the potential for relapse [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



}oxy)methyl]-2-oxopyrrolidin-3-yl}acetate](/img/new.no-structure.jpg)
![(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B1674703.png)




![N-methyl-N-[(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methyl]prop-2-yn-1-amine](/img/structure/B1674711.png)




![(1S,2S,4R,8S)-1-Methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decan-4-ol](/img/structure/B1674718.png)

